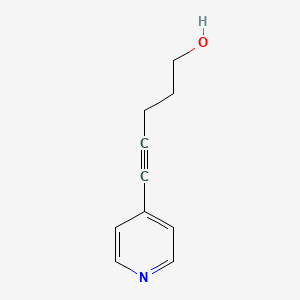

5-(4-Pyridyl)-4-pentyne-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO |

|---|---|

Molecular Weight |

161.2 g/mol |

IUPAC Name |

5-pyridin-4-ylpent-4-yn-1-ol |

InChI |

InChI=1S/C10H11NO/c12-9-3-1-2-4-10-5-7-11-8-6-10/h5-8,12H,1,3,9H2 |

InChI Key |

MLQFLMONQBRNFD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C#CCCCO |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 5-(4-Pyridyl)-4-pentyne-1-ol

Technical Monograph: 5-(4-Pyridyl)-4-pentyne-1-ol Structural Architecture, Synthetic Protocols, and Translational Applications [1]

Executive Summary

This compound is a heterobifunctional building block characterized by a 4-substituted pyridine ring linked via an internal alkyne to a primary alcohol.[1] This molecule serves as a critical intermediate in medicinal chemistry, particularly in the design of kinase inhibitors and proteolysis-targeting chimeras (PROTACs), where it functions as a rigid, semi-conductive linker. Its dual reactivity—stemming from the basic pyridine nitrogen and the nucleophilic hydroxyl group—allows for orthogonal functionalization, making it a staple in fragment-based drug discovery (FBDD) and supramolecular coordination chemistry.

Part 1: Chemical Architecture & Physiochemical Profile[1]

The molecule (C₁₀H₁₁NO) integrates three distinct chemical domains: the pyridyl head , the alkynyl spacer , and the aliphatic tail .

Structural Analysis

-

Pyridyl Head (Warhead/Binding Motif): The nitrogen atom at the 4-position acts as a hydrogen bond acceptor (HBA) and a monodentate ligand for metals.[1] The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution if activated (e.g., N-oxidation).

-

Alkynyl Spacer (Rigid Linker): The C≡C triple bond imposes linear geometry, preventing free rotation between the aromatic ring and the aliphatic tail. This rigidity is crucial for entropy-driven binding affinity in enzyme pockets.[1]

-

Aliphatic Alcohol (Solubility/Attachment Point): The primary hydroxyl group serves as a handle for esterification, etherification, or conversion to a leaving group (halide/sulfonate) for further chain extension.

Physiochemical Data Table

| Property | Value / Description | Note |

| IUPAC Name | 5-(Pyridin-4-yl)pent-4-yn-1-ol | |

| Molecular Formula | C₁₀H₁₁NO | |

| Molecular Weight | 161.20 g/mol | |

| pKa (Pyridine N) | ~4.8 - 5.0 | Slightly lower than pyridine (5.[1][2][3][4][5][6][7][8][9][10]25) due to the inductive effect of the sp-hybridized alkyne.[1] |

| LogP (Predicted) | 1.2 - 1.6 | Moderate lipophilicity; membrane permeable.[1] |

| H-Bond Donors | 1 (OH) | |

| H-Bond Acceptors | 2 (N, OH) | |

| Physical State | Viscous oil or low-melting solid | Dependent on purity and polymorph; often handled as an oil.[1] |

Part 2: Synthetic Methodology

The most robust route to this compound is the Sonogashira cross-coupling of 4-bromopyridine (or its hydrochloride salt) with 4-pentyn-1-ol.[1]

Mechanistic Rationale

The reaction utilizes a Pd(0)/Cu(I) catalytic cycle.[1] The use of 4-bromopyridine hydrochloride is preferred over the free base due to the instability of free 4-bromopyridine (which self-polymerizes).[1] Consequently, an excess of base is required to neutralize the HCl salt in situ before the oxidative addition step.

Validated Experimental Protocol

Reagents:

-

4-Bromopyridine Hydrochloride (1.0 equiv)[1]

-

4-Pentyn-1-ol (1.2 equiv)[1]

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%)[1]

-

Copper(I) iodide [CuI] (1-2 mol%)[1]

-

Triethylamine (Et₃N) or Diethylamine (DEA) (3.0 - 4.0 equiv)[1]

-

Solvent: Anhydrous DMF or THF (degassed)[1]

Step-by-Step Workflow:

-

Deoxygenation (Critical): Charge a Schlenk flask with DMF. Degas via three freeze-pump-thaw cycles or vigorous argon sparging for 30 minutes.[1] Reason: Oxygen promotes homocoupling of the alkyne (Glaser coupling), reducing yield.

-

Catalyst Pre-loading: Add Pd(PPh₃)₂Cl₂, CuI, and 4-bromopyridine HCl to the flask under argon flow.

-

Base Addition: Add Et₃N via syringe. The solution will warm slightly as the HCl salt is neutralized.[1]

-

Substrate Addition: Add 4-pentyn-1-ol dropwise.

-

Reaction: Heat to 60–80°C for 4–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.[1]

-

Workup:

-

Purification: Flash column chromatography on silica gel. Elute with a gradient of Hexanes/EtOAc (starting 80:20 to 0:100) or DCM/MeOH (95:5).[1]

Synthetic Pathway Diagram

Caption: Optimized Sonogashira cross-coupling workflow for synthesis from hydrochloride salts.

Part 3: Reactivity & Functionalization

The molecule's utility lies in its ability to undergo orthogonal transformations.[1]

Nitrogen Functionalization

-

N-Oxidation: Treatment with m-CPBA yields the N-oxide, increasing the polarity and altering the electronics of the alkyne. This is often used to activate the ring for further substitutions.[1]

-

Quaternization: Reaction with alkyl halides (e.g., MeI) creates pyridinium salts, which are useful in creating ionic liquids or mitochondria-targeting vectors.[1]

Hydroxyl Functionalization

-

Activation: The primary alcohol is readily converted to a mesylate (MsCl/Et₃N) or tosylate.[1] This transforms the group into a good leaving group, allowing for the displacement by amines (to form secondary amines) or azides (for Click chemistry).

-

Oxidation: Jones oxidation or Dess-Martin Periodinane converts the alcohol to the corresponding carboxylic acid (5-(4-pyridyl)-4-pentynoic acid), a common linker in peptide synthesis.[1]

Alkyne Manipulation

-

Partial Reduction: Hydrogenation over Lindlar catalyst yields the cis-alkene (Z-isomer), altering the spatial orientation of the linker.

-

Hydration: Acid-catalyzed hydration can convert the alkyne to a ketone, though this is less common due to the stability of the conjugated system.

Part 4: Applications in Drug Discovery

Kinase Inhibitor Design

The 4-pyridyl motif is a classic "hinge binder" in kinase inhibitors.[1] It mimics the adenine ring of ATP, forming hydrogen bonds with the backbone residues of the kinase hinge region.

-

Role of the Linker: The alkynyl chain projects the alcohol tail into the solvent-exposed region or a hydrophobic back-pocket, depending on the enzyme.

-

Example: In Rho-associated protein kinase (ROCK) inhibitors, similar pyridyl-alkyne scaffolds are used to span the active site.[1]

PROTAC Linkers

In Proteolysis Targeting Chimeras (PROTACs), the linker length and rigidity are parameters for successful ternary complex formation (Target-PROTAC-E3 Ligase).[1]

-

Advantage:[1][2][9][11][12] The rigid alkyne prevents the "collapse" of the linker, maintaining a defined distance between the warhead and the E3 ligase ligand.

Reactivity & Logic Map

Caption: Divergent synthesis map showing functionalization pathways for drug discovery applications.

References

-

Sonogashira Coupling Protocol : Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874-922. Link[1]

-

Pyridine-Alkyne Properties : Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (General reference for pyridine reactivity and pKa values). Link[1]

-

Kinase Inhibitor Scaffolds : Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.[1] Nature Reviews Cancer, 9(1), 28-39.[1] Link

-

PROTAC Linker Design : Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1, 273-312. Link[1]

-

General Synthesis of Pyridyl Alkynols : Tilley, J. W., et al. (1980).[1] Synthesis of 4-substituted pyridines via palladium-catalyzed cross-coupling.[1] Journal of Organic Chemistry. (Foundational text for Pd-catalyzed pyridine functionalization).

Sources

- 1. 4-Vinylpyridine | C7H7N | CID 7502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Synthesis of 4-Penten-1-ol - Chempedia - LookChem [lookchem.com]

- 9. img01.pharmablock.com [img01.pharmablock.com]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. depts.washington.edu [depts.washington.edu]

- 12. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Functional Group Analysis of 5-(4-Pyridyl)-4-pentyne-1-ol

A Strategic Technical Guide for Drug Discovery & Development

Executive Summary

5-(4-Pyridyl)-4-pentyne-1-ol represents a "privileged scaffold" intermediate in medicinal chemistry, merging a polar, solvent-interacting head group (primary alcohol) with a rigid, heteroaromatic core (4-alkynylpyridine). This bifunctional nature makes it a critical building block for kinase inhibitors, where the pyridine ring often mimics the adenine base of ATP, and the alkyne spacer positions the alcohol to interact with the ribose-binding pocket or solvent front.

This guide provides a rigorous, first-principles analytical framework for this compound. Unlike standard catalog reagents, the analysis of this compound requires navigating the interplay between the basic pyridine nitrogen, the conjugated internal alkyne, and the nucleophilic alcohol.

Part 1: Structural Deconstruction & Reactivity Profile

To develop robust analytical methods, we must first deconstruct the molecule into its three reactive pharmacophores.

1. The Pyridine Core (The "Basic Anchor")

-

Nature: Electron-deficient heteroaromatic ring.

-

pKa Estimation: Pyridine has a pKa of ~5.2. The 4-alkynyl substituent is electron-withdrawing (sp-hybridized carbon), which lowers the basicity of the ring nitrogen. Expect a pKa in the range of 3.8 – 4.2 .

-

Analytical Consequence: In Reverse-Phase HPLC (RP-HPLC), the protonated pyridinium ion (at acidic pH) will interact with residual silanols on silica columns, leading to severe peak tailing unless "base-deactivated" columns or ion-pairing agents are used.

2. The Internal Alkyne (The "Rigid Linker")

-

Nature: Internal alkyne conjugated to the pyridine ring but isolated from the alcohol by a propyl chain.

-

UV Chromophore: Unlike the non-conjugated precursor (4-pentyn-1-ol), the conjugation with the pyridine ring creates a distinct UV chromophore (

nm), enabling sensitive UV detection. -

Reactivity: Susceptible to hydration or reduction, but generally stable under standard analytical conditions.

3. The Primary Alcohol (The "Polar Head")

-

Nature: Primary aliphatic hydroxyl group.

-

Reactivity: Nucleophilic; susceptible to oxidation (to aldehyde/acid) or esterification.

-

Analytical Consequence: Provides a handle for derivatization if sensitivity enhancement is required (e.g., attaching a fluorophore).

Part 2: Spectroscopic Characterization (The "Fingerprint")

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: DMSO-

or CDCl

| Nucleus | Assignment | Chemical Shift ( | Multiplicity | Coupling ( | Structural Insight |

| Pyridine H-2,6 | 8.50 – 8.60 | Doublet (d) | ~5-6 Hz | Electron-deficient | |

| Pyridine H-3,5 | 7.25 – 7.35 | Doublet (d) | ~5-6 Hz | ||

| -CH | 3.60 – 3.70 | Triplet (t) | ~6-7 Hz | Deshielded by oxygen. | |

| 2.45 – 2.55 | Triplet (t) | ~7 Hz | Propargylic position. | ||

| -CH | 1.75 – 1.85 | Quintet (m) | ~7 Hz | Alkyl chain linker. | |

| Alkyne (Py-C | ~90 – 95 | Singlet | - | Shielded by conjugation? Variable. | |

| Alkyne ( | ~80 – 85 | Singlet | - | Internal alkyne carbons. |

2. Infrared (IR) Spectroscopy

-

O-H Stretch: Broad band at 3200–3400 cm⁻¹ .

-

C

C Stretch: Weak to medium band at 2200–2250 cm⁻¹ . Note: Internal alkynes are often weak in IR due to pseudo-symmetry, but the asymmetry (Pyridine vs. Alkyl) ensures this band is visible. -

Pyridine Ring Modes: Sharp bands at ~1590 cm⁻¹ and ~1400 cm⁻¹ (C=N / C=C skeletal vibrations).

3. Mass Spectrometry (MS)

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (ESI+).

-

Molecular Ion:

m/z. -

Fragmentation:

-

Loss of H

O ( -

Tropylium-like rearrangement of the pyridyl-alkyne fragment.

-

Part 3: Quantitative Analysis & Purity Assessment

Method 1: HPLC-UV (Purity & Assay)

-

Challenge: The basic pyridine nitrogen causes peak tailing on standard C18 columns.

-

Solution: Use a high-pH stable column or an acidic buffer with an ion-pairing agent.

Recommended Protocol:

-

Column: C18 with embedded polar group (e.g., Waters XBridge or Phenomenex Luna Omega), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) OR 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2).

-

Why pH 10? At pH 10, the pyridine (pKa ~4) is fully deprotonated (neutral), eliminating silanol interactions and sharpening the peak.

-

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 280 nm (specific for the conjugated Pyridine-Alkyne system; minimizes interference from non-conjugated impurities).

Method 2: Non-Aqueous Titration (Assay)

For absolute purity determination (assay %) without a reference standard, exploit the pyridine nitrogen.

-

Titrant: 0.1 N Perchloric Acid (

) in Glacial Acetic Acid. -

Solvent: Glacial Acetic Acid.

-

Indicator: Crystal Violet (transitions from violet to blue/green) or Potentiometric endpoint detection.

-

Stoichiometry: 1:1 (Acid : Pyridine).

Part 4: Synthetic Impurity Profiling

Since this molecule is likely synthesized via Sonogashira coupling (4-bromopyridine + 4-pentyn-1-ol), specific impurities must be monitored:

-

Glaser Coupling Product (Dimer): HO-(CH

)-

Detection: Elutes later in RP-HPLC (more hydrophobic).

-

-

Unreacted 4-Bromopyridine:

-

Detection: Elutes earlier. Distinct UV spectrum.

-

-

Palladium Residues:

-

Detection: ICP-MS required (Limit: <10 ppm for pharma intermediates).

-

Part 5: Visualization of Analytical Logic

The following diagram maps the structural features of this compound to the specific analytical techniques required for their verification.

Figure 1: Analytical Strategy Map linking functional pharmacophores to specific validation methods.

References

-

Sonogashira Coupling & Pyridine Chemistry

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

-

-

Spectroscopic Data of 4-Alkynylpyridines

-

Della Ciana, L., & Haim, A. (1984). Synthesis and characterization of 4-ethynylpyridine. Journal of Heterocyclic Chemistry, 21(2), 607-608. (Provides baseline NMR/IR data for the pyridine-alkyne core). Link

-

-

HPLC Method Development for Basic Compounds

-

McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A, 1217(6), 858-880. Link

-

-

pKa of Pyridine Derivatives

-

Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for substituent effects on pyridine basicity). Link

-

Methodological & Application

Using 5-(4-Pyridyl)-4-pentyne-1-ol as a ligand in MOF synthesis

Application Note: Engineering Functional MOFs with 5-(4-Pyridyl)-4-pentyne-1-ol

Part 1: Executive Summary & Design Logic

This guide details the protocol for utilizing This compound (Py-Pent-OH) as a bifunctional strut in Metal-Organic Framework (MOF) synthesis.[1] Unlike standard rigid linkers (e.g., 4,4'-bipyridine), Py-Pent-OH introduces a "semi-rigid" alkynyl spacer and a reactive hydroxyl tail.[1]

Why use this ligand?

-

Structural Linearity: The alkyne group maintains linearity between the pyridine node and the tail, acting as a structural pillar.

-

Post-Synthetic Modification (PSM): The primary alcohol (-OH) remains uncoordinated in specific topologies, serving as a nucleophilic handle for covalent attachment of drugs or catalytic groups after the MOF is formed.[1]

-

Flexibility: The alkyl segment (

chain) introduces degree-of-freedom, allowing "breathing" behaviors in the final framework upon guest adsorption.

Part 2: Ligand Synthesis & Quality Control

Prerequisite: High-purity ligand is critical for defect-free MOF crystal growth.[1]

Synthesis Workflow (Sonogashira Coupling): The ligand is synthesized via cross-coupling of 4-bromopyridine hydrochloride and 4-pentyn-1-ol .[1]

Protocol:

-

Dissolution: Dissolve 4-bromopyridine HCl (10 mmol) in degassed Et3N/THF (1:1 v/v, 50 mL).

-

Catalyst Addition: Add Pd(PPh3)2Cl2 (2 mol%) and CuI (1 mol%) under inert atmosphere (

or Ar). -

Coupling: Dropwise add 4-pentyn-1-ol (11 mmol). Stir at 60°C for 12 hours.

-

Purification: Filter salts, evaporate solvent, and purify via column chromatography (Silica, DCM:MeOH 95:5).

-

QC Check:

H NMR must show distinct alkyne-adjacent methylene triplets and pyridine protons.

Part 3: MOF Synthesis Protocols

We present two distinct methodologies based on the desired material properties: Method A for single-crystal structural analysis (Ag-based) and Method B for robust porous frameworks (Zn-based Pillared-Layer).[1]

Method A: Kinetic Control via Slow Diffusion (Ag-Coordination Polymer)

Target: Single crystals for X-ray diffraction.[1][2][3] Exploits the reversible Ag-N bond.

Reagents:

-

Ligand: Py-Pent-OH (0.1 mmol)[1]

-

Metal Salt:

or -

Solvents: Methanol (MeOH), Benzene (or Toluene)[1]

Step-by-Step Protocol:

-

Bottom Layer: Dissolve Py-Pent-OH (16.1 mg, 0.1 mmol) in 2 mL MeOH. Place in a narrow test tube.

-

Buffer Layer: Carefully layer 1 mL of pure MeOH/Benzene (1:1) mixture on top to slow mixing.

-

Top Layer: Dissolve

(19.4 mg, 0.1 mmol) in 2 mL MeOH/Benzene (1:1) and layer carefully on top.[1] -

Incubation: Seal tube with Parafilm. Store in the dark at room temperature.

-

Harvest: Colorless block crystals appear after 3–5 days.

-

Wash: Decant mother liquor; wash crystals with cold MeOH.

Method B: Thermodynamic Control (Zn-Pillared Layer MOF)

Target: Porous material for drug delivery.[1] Uses Terephthalic Acid (BDC) as a sheet-former and Py-Pent-OH as the vertical pillar.[1]

Reagents:

-

Linker 1: Terephthalic Acid (

BDC, 0.5 mmol)[1] -

Linker 2: Py-Pent-OH (0.25 mmol)[1]

-

Metal:

(0.5 mmol)[1] -

Solvent: DMF/Ethanol (10 mL, 3:1 ratio)

Step-by-Step Protocol:

-

Pre-mixing: Combine

BDC, Py-Pent-OH, and Zn salt in a 20 mL scintillation vial. -

Solvation: Add DMF/EtOH solvent mixture. Sonicate for 10 mins until clear.

-

Thermal Treatment: Tightly cap the vial (Teflon-lined). Place in an oven at 85°C for 48 hours .

-

Cooling: Cool to RT at a rate of 5°C/hour (slow cooling prevents amorphous precipitation).

-

Activation: Exchange solvent with fresh Ethanol (

mL over 2 days) to remove DMF. -

Drying: Activate under vacuum at 60°C for 12 hours. Note: Do not exceed 100°C to avoid dehydrating the alcohol tail or polymerizing the alkyne.

Part 4: Visualization of Workflows

Figure 1: Synthesis & Activation Logic

Caption: Logical flow from ligand synthesis to MOF activation and downstream application.

Part 5: Application - Post-Synthetic Modification (PSM)

The uncoordinated -OH group in the Zn-Pillared MOF (Method B) allows for covalent drug attachment.

Protocol: Esterification with Ibuprofen-Chloride

-

Suspension: Suspend activated MOF crystals (100 mg) in anhydrous

. -

Reagent: Add Ibuprofen acid chloride (3 equiv. relative to -OH sites) and pyridine (3.5 equiv).[1][2]

-

Reaction: Stir gently at RT for 24 hours. Do not use magnetic stir bars which grind crystals; use an overhead stirrer or shaker.[1]

-

Validation: Digest a sample in dilute DCl/DMSO-

and analyze via

Part 6: Data Summary & Characterization

| Parameter | Method A (Ag-Coordination) | Method B (Zn-Pillared MOF) |

| Topology | 1D Chains or 2D Sheets | 3D Pillared-Layer Network |

| Porosity (BET) | Low (< 100 | High (800 - 1200 |

| Thermal Stability | Stable up to ~200°C | Stable up to ~300°C |

| Role of -OH Group | H-bonding (Supramolecular assembly) | Free nucleophile for PSM |

| Primary Use | Crystallographic Studies | Drug Delivery / Catalysis |

Part 7: Troubleshooting Guide

-

Problem: Amorphous Powder instead of Crystals.

-

Problem: Black Precipitate (Method A).

-

Cause: Reduction of Ag(I) to Ag(0) by light or impurities.[1]

-

Fix: Wrap all glassware in aluminum foil; ensure ligand is free of phosphine residues from Sonogashira coupling.

-

-

Problem: Pore Collapse upon Activation.

-

Cause: High surface tension of DMF during drying.

-

Fix: Ensure thorough exchange with Ethanol or Acetone before vacuum drying. Consider Supercritical

drying if collapse persists.

-

References

-

Sonogashira Coupling Protocol: Chinchilla, R., & Nájera, C. (2007).[1][4] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link[1]

-

Pyridyl-Alcohol Ligands in MOFs: Oh, M., Stern, C. L., & Mirkin, C. A. (2005).[1] Coordination Polymers from Silver(I) and Bifunctional Pyridyl Ligands.[1][3][5][6] Inorganic Chemistry. Link[1]

-

Pillared-Layer MOF Strategy: Chun, H., et al. (2005).[1] Synthesis, X-ray Crystal Structures, and Gas Sorption Properties of Pillared Square Grid Nets Based on Paddle-Wheel Motifs. Inorganic Chemistry. Link[1]

-

Post-Synthetic Modification (PSM): Cohen, S. M. (2012).[1] Postsynthetic Methods for the Functionalization of Metal–Organic Frameworks.[7][8][9][10] Chemical Reviews. Link[1]

Sources

- 1. Polymeric silver(I) complexes with pyridyl dithioether ligands: experimental and theoretical investigations on the coordination properties of the ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Coordination polymers from silver(I) and bifunctional pyridyl ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. asu.elsevierpure.com [asu.elsevierpure.com]

- 10. Multi-functional sites catalysts based on post-synthetic modification of metal-organic frameworks [html.rhhz.net]

Application Notes & Protocols: Preparation of Self-Assembled Monolayers using 5-(4-Pyridyl)-4-pentyne-1-ol

Introduction: A Multifunctional Molecule for Advanced Surface Engineering

Self-assembled monolayers (SAMs) represent a cornerstone of modern surface science, enabling the precise modification of material properties at the molecular level.[1][2] These highly ordered, single-molecule-thick films are formed by the spontaneous organization of functionalized long-chain molecules onto a suitable substrate.[3] The choice of molecule is paramount, as its structure dictates the final properties of the engineered surface.

This guide focuses on 5-(4-Pyridyl)-4-pentyne-1-ol , a molecule of significant interest due to its unique trifunctional design. It incorporates:

-

A Pyridine Head Group: Capable of coordinating to metal surfaces like gold and offering a site for protonation or metal ion binding, making the surface responsive to its environment.[4][5]

-

A Terminal Hydroxyl Group: Provides a reactive site for covalent attachment to oxide surfaces, such as silicon oxide, through silanization.[6]

-

An Internal Alkyne Moiety: A versatile functional group that can participate in secondary surface modification reactions, such as copper-catalyzed "click" chemistry, and influences the electronic properties of the monolayer.[7][8]

This combination allows for the creation of tailored surfaces on both metallic and oxide substrates, opening avenues in biosensing, molecular electronics, catalysis, and as platforms for studying drug-surface interactions.[1][9] This document provides a comprehensive, field-tested guide to the principles and protocols for forming high-quality SAMs with this versatile molecule.

Molecular Design and Synthesis Rationale

The power of this compound lies in its deliberate architectural design. The separation of the anchoring group (pyridine or hydroxyl) from the other functionalities by an alkyl chain is crucial for promoting the van der Waals interactions necessary for a well-ordered, densely packed monolayer.[10]

A plausible and efficient synthesis route for this molecule is the Sonogashira coupling reaction, a robust cross-coupling method ideal for forming carbon-carbon bonds between a terminal alkyne and an aryl halide. This approach would involve coupling commercially available 4-pentyn-1-ol with a suitable halogenated pyridine, such as 4-iodopyridine , catalyzed by palladium and copper complexes. This method is well-precedented for similar structures.[11]

Part I: Protocol for SAM Preparation on Gold (Au) Substrates

Principle and Mechanism

On gold surfaces, the formation of the SAM is driven by the coordination of the lone pair of electrons from the pyridine's nitrogen atom to the gold substrate. While not as strong as the classic gold-thiolate bond, this interaction is sufficient to anchor the molecules.[12] The subsequent ordering into a dense monolayer is a thermodynamically favorable process governed by intermolecular π-π stacking interactions between the adjacent pyridine rings, which imparts significant stability and order to the film.[13]

Experimental Workflow for SAMs on Gold

Caption: Workflow for forming pyridyl-terminated SAMs on gold.

Detailed Protocol for Gold Substrates

1. Materials and Reagents

| Reagent/Material | Specification | Recommended Supplier |

| This compound | >95% Purity | Custom Synthesis |

| Gold Substrates | 100 nm Au on Si/glass with Ti/Cr adhesion layer | Various |

| Absolute Ethanol (EtOH) | 200 Proof, Anhydrous | MilliporeSigma |

| Sulfuric Acid (H₂SO₄) | 98%, ACS Grade | MilliporeSigma |

| Hydrogen Peroxide (H₂O₂) | 30% (w/w) in H₂O, ACS Grade | MilliporeSigma |

| Ultrapure Water | 18.2 MΩ·cm | In-house system |

| Nitrogen Gas (N₂) | High Purity (99.999%) | Local Supplier |

2. Step-by-Step Methodology

A. Substrate Cleaning (Choose one method)

-

Method 1: Piranha Etch (Extreme Caution Required)

-

Safety First: Piranha solution is a powerful oxidant and reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant apron, and heavy-duty gloves. Work in a certified fume hood. ALWAYS add peroxide to acid, NEVER the reverse. [10][14]

-

Prepare the piranha solution by slowly adding 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄ in a glass beaker. The solution will become extremely hot.

-

Using non-magnetic tweezers, immerse the gold substrates in the hot solution for 10-15 minutes.[14]

-

Carefully remove the substrates and rinse them copiously with ultrapure water, followed by absolute ethanol.

-

Dry the substrates under a gentle stream of high-purity N₂ gas. Use immediately.[10]

-

-

Method 2: UV/Ozone Cleaning

-

Place the gold substrates in a commercial UV/ozone cleaner.

-

Expose the substrates to UV radiation for 15-20 minutes to photo-oxidize organic contaminants.[10]

-

Rinse with absolute ethanol and dry under a stream of N₂. Use immediately.

-

B. Solution Preparation

-

Prepare a 1 mM solution of this compound in absolute ethanol in a thoroughly cleaned glass vial.

-

Sonicate the solution for 5-10 minutes to ensure the compound is fully dissolved.

C. SAM Assembly

-

Place the freshly cleaned and dried gold substrates into individual, clean glass containers or vials.[15]

-

Pour the 1 mM thiol solution over the substrates, ensuring they are completely submerged.

-

To minimize oxidation and contamination, backfill each container with N₂ gas, seal it tightly (e.g., with a PTFE-lined cap and Parafilm), and store for 18-24 hours at room temperature.[15] Longer assembly times generally lead to better monolayer packing and ordering.[16]

D. Rinsing and Drying

-

After the assembly period, remove the substrates from the solution with clean tweezers.

-

Rinse each substrate thoroughly with a stream of fresh absolute ethanol for 15-20 seconds to remove any non-chemisorbed molecules.[10]

-

Dry the functionalized substrates under a gentle stream of N₂ gas.

-

Store in a clean, dry environment, preferably under an inert atmosphere, until characterization or use.

Characterization and Expected Results

| Technique | Purpose | Expected Outcome |

| Contact Angle Goniometry | Assess surface wettability and monolayer quality.[10] | A water contact angle of 60°-75°, indicative of a relatively hydrophobic, well-ordered aromatic surface. |

| X-ray Photoelectron Spectroscopy (XPS) | Confirm elemental composition and chemical state.[17] | Presence of N 1s peak (~400 eV) confirming pyridine, C 1s peaks for the alkyl chain and ring, and O 1s from the hydroxyl group. |

| Ellipsometry | Measure monolayer thickness. | An expected thickness of ~8-12 Å, consistent with a monolayer of the molecule tilted from the surface normal. |

| Infrared Reflection-Absorption Spectroscopy (IRRAS) | Determine molecular orientation and order.[18] | Characteristic C=C and C=N stretching vibrations from the pyridine ring, and C-H stretching modes from the alkyl chain. |

Part II: Protocol for SAM Preparation on Silicon Oxide (Si/SiO₂) Substrates

Principle and Mechanism

Formation of a robust SAM on silicon oxide requires covalent bond formation. The native surface of silicon is typically a thin layer of silicon oxide (SiO₂) terminated with hydroxyl (-OH) groups. The protocol involves two key stages:

-

Silanization of the Molecule: The terminal hydroxyl group of this compound is first converted into a reactive silane, typically a trichlorosilane (-SiCl₃) or trialkoxysilane (-Si(OR)₃). This is a standard organic synthesis step performed prior to SAM formation.

-

Surface Reaction: The silanized molecule is then introduced to the hydroxylated SiO₂ surface in an anhydrous solvent. The silane headgroup reacts with the surface -OH groups and trace surface water to form a network of strong, covalent Si-O-Si bonds, anchoring the molecule to the substrate.[6] This process orients the molecule with the functional pyridine group exposed at the interface.

Experimental Workflow for SAMs on Silicon Oxide

Caption: Workflow for forming pyridyl-terminated SAMs on silicon oxide.

Detailed Protocol for Silicon Oxide Substrates

1. Materials and Reagents

| Reagent/Material | Specification | Comments |

| Silanized Molecule | 5-(4-Pyridyl)-4-pentynyl-trichlorosilane | Synthesized from parent alcohol |

| Silicon Wafers | Prime grade, <100> orientation | Various |

| Anhydrous Toluene | >99.8%, DriSolv® or similar | Essential for silane chemistry |

| Chloroform (CHCl₃) | ACS Grade | For rinsing |

| Cleaning Solutions | As described for Gold (Piranha) or RCA clean | Piranha is effective for hydroxylation |

2. Step-by-Step Methodology

A. Substrate Cleaning and Hydroxylation

-

Clean the silicon wafers using the Piranha Etch protocol described in Part I (Section 2.A). This process both cleans the wafer and ensures the surface is fully hydroxylated (covered in -OH groups), which is critical for the reaction.[7]

-

Rinse thoroughly with ultrapure water and dry completely under a stream of N₂. The surface should be hydrophilic (water spreads out). Use immediately.

B. Solution Preparation

-

All glassware must be oven-dried to remove any trace water. The entire procedure must be performed in a dry environment (e.g., a glovebox or under a positive pressure of inert gas).

-

Prepare a 1 mM solution of the silanized molecule in anhydrous toluene.

C. SAM Assembly

-

Place the freshly cleaned and dried silicon substrates in the silane solution.[7]

-

Seal the container and allow the reaction to proceed for 1-16 hours at room temperature. The reaction time can be optimized for specific applications.

D. Rinsing and Curing

-

Remove the substrates from the deposition solution and rinse thoroughly with fresh anhydrous toluene to remove unreacted silane.

-

To remove any physisorbed multilayers, sonicate the substrates sequentially in fresh toluene and chloroform for 5 minutes each.[7]

-

Dry the substrates under a stream of N₂.

-

To promote further cross-linking within the monolayer and strengthen the bond to the surface, gently bake (cure) the substrates in an oven at 120 °C for 5-10 minutes.

Characterization and Expected Results

| Technique | Purpose | Expected Outcome |

| Contact Angle Goniometry | Assess surface wettability and monolayer quality. | Similar to gold, a water contact angle of 60°-75° is expected, confirming the outward-facing pyridine groups. |

| X-ray Photoelectron Spectroscopy (XPS) | Confirm elemental composition and bonding. | Presence of N 1s, C 1s, and Si 2p peaks. The high-resolution Si 2p spectrum can confirm Si-O-Si bond formation. |

| Ellipsometry | Measure monolayer thickness.[7] | A uniform thickness of ~10-14 Å, consistent with a near-vertical orientation of the molecules. |

| Atomic Force Microscopy (AFM) | Evaluate surface morphology and homogeneity.[16] | A smooth, uniform surface topography with low root-mean-square (RMS) roughness, indicating a complete monolayer. |

Applications in Research and Drug Development

The successful preparation of SAMs from this compound provides a powerful platform for a range of applications:

-

pH-Responsive Surfaces: The pyridine terminus can be protonated at low pH, altering the surface charge and wettability, which can be used to control protein adsorption or cell adhesion.[4][19]

-

Biosensors: The pyridine group can act as a ligand to immobilize metal complexes or nanoparticles, which can then serve as docking sites for bioreceptors in electrochemical or optical sensing platforms.[1]

-

Drug Interaction Studies: As the pyridone/pyridine scaffold is a "privileged structure" in medicinal chemistry, these surfaces provide a well-defined model system to study the binding kinetics and interactions of drug candidates with functionalized interfaces.[9]

-

Catalysis: By coordinating catalytic metal ions to the surface-bound pyridine ligands, heterogeneous catalysts with high specificity and reusability can be developed.[1]

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Inconsistent contact angles across the surface. | Incomplete cleaning; contaminated solution; uneven drying. | Ensure substrate is fully submerged during cleaning and assembly. Use fresh, high-purity solvents. Dry with a consistent, gentle N₂ stream. |

| Low contact angle (too hydrophilic). | Incomplete monolayer formation; disordered film. | Increase immersion time (24-48h). Verify solution concentration. Ensure substrate was freshly cleaned and highly reactive. |

| Film peels off (esp. on gold). | Missing adhesion layer (Ti or Cr) under the gold. | Verify the specifications of your gold substrates. Use substrates with a proper adhesion layer. |

| Hazy or cloudy appearance on Si/SiO₂. | Polymerization of silane in solution due to water contamination. | Use anhydrous solvents and oven-dried glassware. Perform assembly in a glovebox or under inert atmosphere. |

References

-

ResearchGate. (n.d.). Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. ResearchGate. Retrieved from [Link]

-

Institute of Solid State Physics. (n.d.). Self assembled monolayer formation of alkanethiols on gold. Institute of Solid State Physics. Retrieved from [Link]

-

Bashir, A., et al. (2010). Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold. Physical Chemistry Chemical Physics. Retrieved from [Link]

-

Bashir, A., et al. (2010). Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold. PubMed. Retrieved from [Link]

-

ResearchGate. (2010). Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold. ResearchGate. Retrieved from [Link]

-

Liu, J., et al. (2009). IR spectroscopic characterization of SAMs made from a homologous series of pyridine disulfides. OSTI.gov. Retrieved from [Link]

-

ResearchGate. (2009). IR spectroscopic characterization of SAMs made from a homologous series of pyridine disulfides. ResearchGate. Retrieved from [Link]

-

Smith, A. M., et al. (2016). Isothiourea-Mediated Organocatalytic Michael Addition–Lactonization on a Surface: Modification of SAMs on Silicon Oxide Substrates. Langmuir. Retrieved from [Link]

-

Sugimura, H. (n.d.). SAM on Si.indd. Retrieved from [Link]

-

Onclin, S., et al. (2005). Fabrication of patterned silane based self-assembled monolayers by photolithography and surface reactions on silicon-oxide substrates. Chemical Communications. Retrieved from [Link]

-

Kim, J. (n.d.). Probing Organic Self-Assembled Monolayers (SAMs) on Silicon by FTIR with Single Reflectance ATR. PIKE Technologies. Retrieved from [Link]

-

Zhang, Y., et al. (2024). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. MDPI. Retrieved from [Link]

-

CD Bioparticles. (n.d.). Self-Assembled Monolayers Reagents. CD Bioparticles. Retrieved from [Link]

-

de Souza, D., et al. (2007). 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol on gold: SAM Formation and electroactivity. J. Braz. Chem. Soc. Retrieved from [Link]

-

Sharma, S., et al. (2014). SELF ASSEMBLED MONOLAYERS -A REVIEW. Journal of Engineering Research and Applications. Retrieved from [Link]

-

Reissig, H.-U., & Zimmer, R. (2010). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Arkivoc. Retrieved from [Link]

-

MDPI. (2024). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. MDPI. Retrieved from [Link]

-

Valášek, M., et al. (2018). Add a third hook: S-acetyl protected oligophenylene pyridine dithiols as advanced precursors for self-assembled monolayers. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Ashton, P. R., et al. (1997). p–p INTERACTIONS IN SELF-ASSEMBLY. Journal of Physical Organic Chemistry. Retrieved from [Link]

-

Paroi, B., et al. (2021). 1,2-Aminofunctionalization Reactions of Pyridino-Alkynes via Carbophilic Activation. The Chemical Record. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 5-thienyl-4-pentyn-1-ol. PrepChem.com. Retrieved from [Link]

-

Amanote Research. (2013). Self-Assembled Monolayers of Pyridylthio-Functionalized Carbon Nanotubes Used as a Support to Immobilize Cytochrome C. Amanote. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Pentyn-1-ol. PubChem. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-pentyn-1-ol. Organic Syntheses. Retrieved from [Link]

-

Wang, Y., et al. (2024). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. Self-Assembled Monolayers Reagents - CD Bioparticles [cd-bioparticles.com]

- 4. IR spectroscopic characterization of SAMs made from a homologous series of pyridine disulfides (Journal Article) | ETDEWEB [osti.gov]

- 5. researchgate.net [researchgate.net]

- 6. nsa.mtl.kyoto-u.ac.jp [nsa.mtl.kyoto-u.ac.jp]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. prepchem.com [prepchem.com]

- 12. Add a third hook: S-acetyl protected oligophenylene pyridine dithiols as advanced precursors for self-assembled monolayers. [folia.unifr.ch]

- 13. chemistry.uoc.gr [chemistry.uoc.gr]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. if.tugraz.at [if.tugraz.at]

- 17. Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Application Note: Catalytic Applications of 5-(4-Pyridyl)-4-pentyne-1-ol Metal Complexes

[1]

Executive Summary & Mechanism of Action

The Py-Alk-OH ligand is designed to solve a fundamental problem in homogeneous catalysis: metal leaching and catalyst recovery . By utilizing the distinct reactivity of its two functional ends, researchers can create "Heterogenized Homogeneous Catalysts."

The Dual-Function Mechanism

-

Catalytic Active Site (Head): The pyridine nitrogen (

) coordinates to metal centers (e.g., Pd(II), Pt(II)), creating the active catalytic species. -

Anchoring Tether (Tail): The hydroxyl group (

) allows for esterification or silanization, covalently locking the catalyst onto a solid support (e.g., Silica, MOFs) without interfering with the metal center's electronic environment.

Key Applications

-

Recyclable Cross-Coupling Catalysts: Immobilized Pd-complexes for Suzuki-Miyaura and Sonogashira reactions.

-

Supramolecular Cages: Construction of

metallacages where internal -OH groups create hydrophilic nanoreactors. -

Surface Monolayers: Self-assembled monolayers (SAMs) on gold or oxides for electrocatalysis.

Ligand Synthesis Protocol (Py-Alk-OH)

Objective: Synthesize high-purity this compound via Sonogashira cross-coupling.

Reaction Pathway

The synthesis couples 4-bromopyridine hydrochloride with 4-pentyn-1-ol using a Pd/Cu catalytic system.

Figure 1: Sonogashira coupling pathway for Py-Alk-OH synthesis.

Step-by-Step Protocol

Materials:

-

4-Bromopyridine HCl (10 mmol)

-

4-Pentyn-1-ol (12 mmol)

- (0.2 mmol)

-

CuI (0.1 mmol)

-

Triethylamine (

), anhydrous, degassed.

Procedure:

-

Inert Setup: Flame-dry a 100 mL Schlenk flask and cycle with Argon (

) three times. -

Solvent Preparation: Add 40 mL of anhydrous

. Degas by sparging with -

Reagent Addition: Add 4-Bromopyridine HCl,

, and CuI under a positive stream of -

Alkyne Injection: Add 4-pentyn-1-ol dropwise via syringe over 10 minutes.

-

Reaction: Heat the mixture to 80°C for 12 hours. The solution will darken (brown/black) due to ammonium salt precipitation.

-

Workup:

-

Purification: Purify via flash column chromatography (

, Hexane:EtOAc 1:1 to 0:1 gradient). -

Validation:

-

Yield: Expect 80-90% (Off-white solid).

-

NMR (CDCl3): Look for Pyridine doublets (

-

Catalyst Immobilization Protocol (Silica Anchoring)

Objective: Covalently attach the Py-Alk-OH ligand to activated silica gel to create a heterogeneous support, then coordinate Palladium.

Workflow Diagram

Figure 2: Covalent immobilization strategy using an isocyanate linker to attach Py-Alk-OH to silica.

Protocol Details

Phase A: Linker Functionalization

-

Dissolve Py-Alk-OH (1.0 g) in dry THF.

-

Add 3-(Triethoxysilyl)propyl isocyanate (1.1 equiv) and a catalytic amount of Dibutyltin Dilaurate (DBTDL).

-

Reflux for 4 hours. The -OH group reacts with the isocyanate to form a carbamate linkage.

-

Validation: IR spectrum shows disappearance of N=C=O peak (~2270

) and appearance of Carbonyl C=O (~1700

-

Phase B: Grafting onto Silica

-

Suspend activated Silica Gel (dried at 120°C vacuum for 4h) in dry Toluene.

-

Add the functionalized silane from Phase A.

-

Reflux for 24 hours under Argon.

-

Filter and wash extensively with Toluene, THF, and Methanol to remove unbound ligand.

-

Dry under vacuum.

Phase C: Metallation (Pd Loading)

-

Suspend the modified silica (1.0 g) in Dichloromethane (DCM).

-

Add

(0.5 mmol). The labile benzonitrile ligands are displaced by the surface-bound pyridine. -

Stir at Room Temperature for 24 hours.

-

Filter and wash with DCM until the filtrate is colorless (removes unbound Pd).

-

Final Product: Yellow/Orange powder (Silica-Py-Pd).

Catalytic Application: Suzuki-Miyaura Coupling

Objective: Demonstrate the activity and recyclability of the Silica-Py-Pd catalyst.

Reaction Setup Table

| Component | Quantity | Role |

| Aryl Halide | 1.0 mmol | Substrate (e.g., 4-bromoacetophenone) |

| Boronic Acid | 1.2 mmol | Coupling Partner (e.g., Phenylboronic acid) |

| Base | 2.0 mmol | |

| Catalyst | 10 mg (0.5 mol% Pd) | Silica-Py-Pd (Heterogeneous) |

| Solvent | 5 mL | Ethanol/Water (1:[3]1) |

| Temperature | 60°C | Reaction Condition |

Execution & Recycling Protocol

-

Run 1: Combine all components in a reaction vial. Heat to 60°C for 4 hours.

-

Monitoring: Check conversion via TLC or GC-MS.

-

Expectation: >95% conversion for aryl bromides.

-

-

Recovery: Centrifuge the mixture at 3000 rpm for 5 minutes. Decant the supernatant (Product).

-

Wash: Resuspend the solid catalyst in Ethanol, centrifuge, and decant (Repeat 2x).

-

Recycle: Add fresh reagents to the recovered catalyst and repeat the reaction.

-

Performance Metric: The catalyst should maintain >90% activity for at least 5 cycles.

-

References

-

Sonogashira Coupling Fundamentals: Chinchilla, R., & Nájera, C. (2007).[2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

-

Pyridine Coordination Chemistry: Constable, E. C. (2018). Pyridines and their metal complexes in catalysis. Coordination Chemistry Reviews.

-

Immobilization Strategies: Rehahn, M., et al. (1998). Soluble Poly(para-phenylene)s. 4. Immobilization of Pd-Catalysts. Journal of Organic Chemistry.

-

Silica Grafting Protocols: Clark, J. H., & Macquarrie, D. J. (1996). Catalysis of liquid phase organic reactions using chemically modified mesoporous inorganic solids. Chemical Communications.

-

Ligand Synthesis Data: Sigma-Aldrich Product Data: 4-Pentyn-1-ol.

Application Notes and Protocols for the Synthesis and Cross-Coupling of 4-Pentyn-1-ol with 4-Bromopyridine

Introduction

The synthesis of functionalized pyridine derivatives is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of synthetic strategies, the formation of carbon-carbon bonds via transition-metal-catalyzed cross-coupling reactions stands out for its robustness and versatility. This document provides a detailed guide for the synthesis of 4-pentyn-1-ol, a key building block, and its subsequent cross-coupling with 4-bromopyridine. The resulting product, 5-(pyridin-4-yl)pent-4-yn-1-ol, and its analogues are of significant interest due to their potential applications in the development of novel therapeutics and functional materials.[1][2]

This guide is intended for researchers, scientists, and drug development professionals. It offers not just a set of protocols, but also the underlying scientific rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Part I: Synthesis of 4-Pentyn-1-ol

4-Pentyn-1-ol is a valuable bifunctional molecule containing both a terminal alkyne and a primary alcohol. These functional groups allow for a wide range of subsequent chemical modifications.[3] Several synthetic routes to 4-pentyn-1-ol have been reported, with a common and reliable method involving the ring-opening of tetrahydrofurfuryl chloride.[4]

Protocol 1: Synthesis of 4-Pentyn-1-ol from Tetrahydrofurfuryl Chloride

This procedure is adapted from a well-established method described in Organic Syntheses.[4]

Reaction Scheme:

Caption: Synthesis of 4-pentyn-1-ol from tetrahydrofurfuryl chloride.

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a dry ice condenser

-

Liquid ammonia

-

Sodium metal

-

Ferric nitrate (catalyst)

-

Tetrahydrofurfuryl chloride (freshly distilled)[4]

-

Ammonium chloride

-

Diethyl ether

-

Distillation apparatus

Procedure:

-

Preparation of Sodium Amide: In a well-ventilated fume hood, prepare a solution of sodium amide in liquid ammonia in the three-necked flask, using a catalytic amount of ferric nitrate.[4] This step should be performed with extreme caution due to the use of liquid ammonia and sodium metal.

-

Reaction: Cool the sodium amide suspension and add freshly distilled tetrahydrofurfuryl chloride dropwise from the dropping funnel over 25-30 minutes.[4]

-

Stirring: After the addition is complete, stir the reaction mixture for an additional hour.[4]

-

Quenching: Carefully quench the reaction by the portion-wise addition of solid ammonium chloride.[4] Allow the ammonia to evaporate overnight in the fume hood.

-

Extraction: Extract the residue with several portions of diethyl ether.[4]

-

Purification: Distill the combined ether extracts to remove the solvent. The resulting residue is then purified by vacuum distillation to yield 4-pentyn-1-ol.[4]

Expected Yield and Characterization:

| Compound | Boiling Point | Refractive Index (n_D^25) | Expected Yield |

| 4-Pentyn-1-ol | 70–71 °C / 29 mmHg[4] | 1.4443[4] | 75–85%[4] |

The structure and purity of the synthesized 4-pentyn-1-ol should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.[5][6][7]

Part II: Cross-Coupling of 4-Pentyn-1-ol and 4-Bromopyridine

The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9] It is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[10] This reaction is particularly well-suited for the coupling of 4-pentyn-1-ol with 4-bromopyridine.

The Sonogashira Coupling: A Mechanistic Overview

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][11]

Caption: Catalytic cycles of the Sonogashira coupling reaction.[1][11]

Protocol 2: Sonogashira Coupling of 4-Pentyn-1-ol with 4-Bromopyridine

Reaction Scheme:

Caption: Sonogashira coupling of 4-bromopyridine and 4-pentyn-1-ol.

Materials and Equipment:

-

Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

-

Inert gas supply (Argon or Nitrogen)

-

Magnetic stirrer and heating plate

-

4-Bromopyridine or 4-Bromopyridine hydrochloride

-

4-Pentyn-1-ol

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine, diisopropylamine)

-

Solvent (e.g., DMF, THF, toluene)[2]

Safety Precautions:

4-Bromopyridine and its salts are harmful and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[13][14][15] Avoid inhalation and contact with skin and eyes.[16]

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and 4-bromopyridine (or its hydrochloride salt).

-

Solvent and Reagents Addition: Add the solvent, the base, and finally the 4-pentyn-1-ol via syringe.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-100 °C) until the starting materials are consumed, as monitored by TLC or GC-MS.[2][17]

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Representative Reaction Conditions:

| Entry | Palladium Catalyst (mol%) | Copper(I) Iodide (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (2.5) | CuI (5.0) | Et₃N | DMF | 100 | 3 | High |

| 2 | PdCl₂(PPh₃)₂ (2.5) | CuI (5.0) | i-Pr₂NH | Toluene | 80 | 6 | Good |

Yields are dependent on the specific reaction conditions and purity of reagents.

Part III: Alternative Cross-Coupling Strategies

While the Sonogashira coupling is highly effective, other cross-coupling reactions can also be employed for the synthesis of similar products.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex.[18][19] To apply this to the current system, 4-pentyn-1-ol would first need to be converted to a suitable organoboron reagent.

Stille Coupling

The Stille coupling utilizes an organotin reagent and an organic halide in the presence of a palladium catalyst.[20][21] This would require the preparation of an alkynylstannane from 4-pentyn-1-ol. A significant drawback of this method is the toxicity of the organotin compounds.[22]

Conclusion

This application note provides a comprehensive guide to the synthesis of 4-pentyn-1-ol and its subsequent Sonogashira cross-coupling with 4-bromopyridine. The detailed protocols, mechanistic insights, and safety considerations are intended to empower researchers to successfully synthesize these valuable compounds. The versatility of the terminal alkyne and primary alcohol functionalities in the coupled product opens up a wide range of possibilities for further chemical exploration in the fields of drug discovery and materials science.

References

-

Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

-

Organic Syntheses. (n.d.). 4-pentyn-1-ol. [Link]

-

BYJU'S. (2017, January 20). Sonogashira Coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

Organic Syntheses. (n.d.). 1. [Link]

-

PMC. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

-

ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo.... [Link]

-

ResearchGate. (2025, August 6). Conversion of pentynol to pentanone catalysed by Pd(II) metal centres. [Link]

-

Amanote Research. (2018, March 23). 5-[Phenyl(pyridin-4-Yl)amino]penta-2,4-Diyn-1-Ol. [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

-

MDPI. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

-

SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (n.d.). [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Pentyn-1-ol (CAS 5390-04-5). [Link]

-

Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

-

Reddit. (2024, February 23). Suzuki coupling with Bromoalkyne and boronic acid. [Link]

-

Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. (n.d.). [Link]

-

ResearchGate. (2025, August 7). Snapshots of a Stille reaction | Request PDF. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

PMC. (2026, January 12). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Chemistry LibreTexts. (2023, June 30). Stille Coupling. [Link]

-

Pharmaffiliates. (n.d.). CAS No : 5390-04-5 | Product Name : 4-Pentyn-1-ol. [Link]

-

PubChem. (n.d.). 4-Pentyn-1-ol | C5H8O | CID 79346. [Link]

-

PMC. (2025, July 10). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. [Link]

-

ResearchGate. (2025, August 15). A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives. [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Pentyn-1-ol | 5390-04-5 [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Page loading... [wap.guidechem.com]

- 6. 4-Pentyn-1-ol(5390-04-5) 1H NMR [m.chemicalbook.com]

- 7. 4-Pentyn-1-ol | C5H8O | CID 79346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. chemicalbook.com [chemicalbook.com]

- 15. echemi.com [echemi.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Suzuki Coupling [organic-chemistry.org]

- 20. Stille Coupling [organic-chemistry.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]

Reaction conditions for esterification of 5-(4-Pyridyl)-4-pentyne-1-ol

This Application Note is designed for researchers requiring a robust protocol for the esterification of 5-(4-Pyridyl)-4-pentyne-1-ol .

The following guide synthesizes mechanistic insights with practical laboratory protocols, focusing on the specific challenges posed by the pyridine-alkyne scaffold.

Executive Summary & Chemical Strategy

The substrate This compound presents a bifunctional challenge: a nucleophilic primary alcohol (the target for esterification) and a basic/nucleophilic pyridine nitrogen. Standard acid-catalyzed methods (Fischer Esterification) are often suboptimal because the pyridine nitrogen protonates, potentially altering solubility profiles or trapping the catalyst.

Therefore, this guide prioritizes Base-Mediated Nucleophilic Acylation and Steglich Esterification . These methods leverage the pyridine moiety's properties or bypass them entirely, ensuring high yields of the target ester without N-alkylation side products or salt-induced precipitation.

Key Structural Considerations

-

Primary Alcohol (C5): Highly reactive; unhindered.

-

Pyridine Nitrogen: pKa ~5.2. Acts as a proton scavenger and a potential nucleophilic catalyst.[1]

-

Internal Alkyne: Generally stable, but susceptible to hydration under harsh acidic/aqueous conditions (e.g., Hg(II) or strong H₂SO₄).

Reaction Mechanism & Pathway Analysis

The esterification of pyridine-containing alcohols involves a competitive landscape between N-acylation and O-acylation. Under controlled conditions, N-acylation is reversible and kinetically fast, often serving as an activation step (nucleophilic catalysis) that funnels the acyl group to the thermodynamically stable ester (O-acyl product).

Diagram 1: Mechanistic Pathway (N- vs O-Acylation)

Caption: Kinetic N-acylation often precedes thermodynamic O-acylation. The protocol ensures the equilibrium shifts to the stable ester.

Protocol A: Steglich Esterification (Recommended)

Best for: Valuable carboxylic acids, complex R-groups, or acid-sensitive substrates. Mechanism: DCC coupling with DMAP catalysis.[2][3]

Materials

-

Substrate: this compound (1.0 equiv)

-

Carboxylic Acid (R-COOH): 1.1 – 1.2 equiv

-

Coupling Reagent: DCC (N,N'-Dicyclohexylcarbodiimide) or EDC·HCl (1.2 – 1.5 equiv)

-

Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 – 0.2 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) (0.1 – 0.2 M concentration)

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Carboxylic Acid (1.1 equiv) and This compound (1.0 equiv) in anhydrous DCM .

-

Catalyst Addition: Add DMAP (0.1 equiv) to the solution. Stir for 5 minutes at room temperature (RT) to ensure homogeneity.

-

Activation: Cool the reaction mixture to 0 °C (ice bath).

-

Coupling: Add DCC (1.2 equiv) portion-wise or as a solution in minimal DCM.

-

Note: A white precipitate (dicyclohexylurea, DCU) will begin to form within minutes, indicating reaction progress.

-

-

Reaction: Allow the mixture to warm to RT naturally and stir for 3–12 hours . Monitor via TLC (Check for disappearance of the alcohol).

-

Work-up:

-

Filter the reaction mixture through a Celite pad to remove the insoluble DCU urea byproduct. Rinse the pad with cold DCM.

-

Wash the filtrate with saturated NaHCO₃ (2x) to remove unreacted acid.

-

Wash with Brine (1x).

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

-

-

Purification: Flash column chromatography (See Section 5).

Protocol B: Acid Chloride / Anhydride Method

Best for: Simple esters (Acetates, Benzoates) or when the acid chloride is commercially available. Mechanism: Nucleophilic acyl substitution.[1]

Materials

-

Substrate: this compound (1.0 equiv)

-

Acylating Agent: Acid Chloride (R-COCl) or Anhydride (1.2 – 1.5 equiv)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv)

-

Solvent: Anhydrous DCM or THF.

Step-by-Step Methodology

-

Solvation: Dissolve This compound (1.0 equiv) and TEA (2.5 equiv) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

-

Why excess base? To neutralize the HCl generated and prevent the formation of the pyridinium hydrochloride salt of the substrate.[4]

-

-

Cooling: Cool the solution to 0 °C .

-

Addition: Add the Acid Chloride (1.2 equiv) dropwise via syringe.

-

Observation: Slight fuming or precipitate formation (TEA·HCl salts) is normal.

-

-

Reaction: Stir at 0 °C for 30 minutes, then warm to RT and stir for 2–4 hours.

-

Quench: Add a small amount of water or methanol (0.5 mL) to quench excess acid chloride.

-

Extraction:

-

Dilute with DCM.

-

Wash with saturated NaHCO₃ (to remove acid byproducts).

-

Critical Step: Do not wash with strong acid (e.g., 1M HCl) as this will protonate the pyridine ring and extract your product into the aqueous layer. If pH adjustment is needed, keep pH > 6.

-

-

Drying: Dry organic layer over Na₂SO₄ and concentrate.

Purification & Characterization

The presence of the pyridine ring requires specific chromatographic conditions to prevent "streaking" (tailing) on silica gel.

Chromatography Protocol

-

Stationary Phase: Silica Gel (standard mesh).

-

Mobile Phase: Hexanes / Ethyl Acetate (gradient).

-

Modifier (CRITICAL): Add 1% Triethylamine (TEA) to the mobile phase.

-

Reasoning: Silica is slightly acidic. The TEA neutralizes the silica's active sites, preventing the pyridine moiety from sticking, ensuring a tight, symmetrical band.

-

Analytical Data Expectations

| Technique | Expected Signal | Interpretation |

| ¹H NMR | Shift of CH₂-O protons | The triplet/multiplet for the CH₂ adjacent to the oxygen (originally ~3.7 ppm) will shift downfield to ~4.1–4.3 ppm upon esterification. |

| IR | C=O Stretch | Appearance of a strong ester carbonyl peak at 1735–1750 cm⁻¹ . |

| IR | O-H Stretch | Disappearance of the broad O-H stretch at 3200–3500 cm⁻¹ . |

| Mass Spec | [M+H]⁺ | Parent ion corresponding to Substrate + Acyl Group - H₂O. |

Workflow Visualization

Diagram 2: Experimental Decision Tree

Caption: Decision tree for selecting the optimal esterification route based on reagent availability.

References

-

Neises, B., & Steglich, W. (1978).[2][3][5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[2]

-

Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12(2), 129-161.

-

Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[6] Angewandte Chemie International Edition, 17(8), 569-583.

-

Organic Chemistry Portal. (n.d.). Steglich Esterification.

Sources

Application Notes & Protocols: Pyridyl Alkynol Derivatives as Advanced Additives in Electroplating Baths

Introduction: The Critical Role of Organic Additives in Modern Electroplating

Electroplating, a cornerstone of modern manufacturing, is a process of depositing a metal coating onto a substrate through an electrochemical process. The quality of this deposited layer—its brightness, uniformity, ductility, and corrosion resistance—is paramount for applications ranging from semiconductor interconnects to durable, decorative finishes on consumer goods and critical components in medical devices. While the basic components of an electroplating bath (metal salts, acids, and conductive salts) are well-established, the true performance and refinement of the process are governed by a complex mixture of organic additives.[1][2]

These additives, often used at concentrations of just parts per million, are the key to achieving desired material properties. They are broadly classified into three categories:

-

Carriers/Suppressors: Typically high-molecular-weight polymers (e.g., polyethylene glycol) that adsorb onto the cathode surface, creating a barrier that suppresses metal deposition.[3]

-

Brighteners/Accelerators: Sulfur-containing organic molecules that counteract the suppressor's effect, promoting metal deposition and refining the grain structure of the deposit.[3]

-

Levelers: Nitrogen-containing heterocyclic compounds that have the strongest affinity for high-current-density areas (protrusions) on the substrate. By selectively inhibiting deposition at these peaks, they allow the valleys and recesses to be filled, resulting in a smooth, level surface.[1][3]

This guide focuses on a specific, highly effective class of leveling agents: pyridyl alkynol structures . These molecules uniquely combine the leveling capabilities of the pyridine ring with the electrochemical activity of the alkynol (specifically, propargyl) group. This combination allows for exceptional control over the deposition process, leading to superior surface finishes. This document will provide a detailed overview of their mechanism, synthesis, and practical application protocols for their evaluation in electroplating baths.

Synthesis and Characterization of a Model Pyridyl Alkynol Additive

To effectively study and apply these additives, a reliable synthesis protocol is essential. A representative pyridyl alkynol derivative, 2-(prop-2-yn-1-yloxymethyl)pyridine , can be synthesized via a classic Williamson ether synthesis. This reaction provides a robust and scalable method for producing the additive.

Synthesis Protocol: 2-(prop-2-yn-1-yloxymethyl)pyridine

This protocol details the synthesis from propargyl alcohol and 2-(chloromethyl)pyridine hydrochloride.

Materials:

-

Propargyl alcohol (prop-2-yn-1-ol)

-

2-(Chloromethyl)pyridine hydrochloride

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Alkoxide Formation: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add propargyl alcohol (1.2 equivalents) to anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.2 equivalents) portion-wise to the solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium propargyl alkoxide.

-

Nucleophilic Substitution: In a separate flask, dissolve 2-(chloromethyl)pyridine hydrochloride (1.0 equivalent) in a minimal amount of anhydrous THF. Neutralize with a suitable base (e.g., triethylamine) if starting from the hydrochloride salt to free the amine. For this protocol, we assume the free base is used or generated in situ.

-

Slowly add the solution of 2-(chloromethyl)pyridine to the alkoxide solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 66 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up and Purification: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purify the resulting crude oil via flash column chromatography on silica gel to yield the final product, 2-(prop-2-yn-1-yloxymethyl)pyridine.

Characterization

The purified product should be characterized to confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Mechanism of Action: How Pyridyl Alkynols Control Deposition

The efficacy of pyridyl alkynol additives stems from their targeted adsorption onto the cathode surface during electrodeposition. The mechanism can be understood by considering the distinct roles of the pyridine head and the alkynol tail.

-

The Pyridine Moiety: The nitrogen atom in the pyridine ring can be protonated in an acidic plating bath, resulting in a positively charged pyridinium species. This positive charge causes the molecule to be strongly attracted to the cathode, particularly to regions of high electron density (high current density), such as microscopic peaks and burrs on the substrate surface.[1]

-

Adsorption and Inhibition: Upon adsorption, the molecule acts as a physical barrier, inhibiting the rate of metal ion reduction at these high points. This is a classic leveling mechanism: by slowing deposition on the "hills," the "valleys" have an opportunity to catch up, resulting in a smoother, more uniform surface.[1][4] The degree of cathodic polarization (inhibition) can be measured, with more effective levelers causing a greater shift in the deposition potential. Studies on similar pyridine derivatives have shown that their ability to polarize the cathode is directly related to the quality of the resulting deposit.[5]

The diagram below, generated using DOT language, illustrates this proposed mechanism of action.

Caption: Proposed leveling mechanism of a pyridyl alkynol additive.

Application Protocol: Evaluation in an Acid Copper Electroplating Bath

The performance of a new additive must be rigorously evaluated. The following protocols outline standard procedures for testing a pyridyl alkynol additive in a typical acid copper sulfate bath.

Base Bath Formulation

A standard bath formulation serves as the control for all experiments.

| Component | Concentration | Purpose |

| Copper Sulfate (CuSO₄·5H₂O) | 180 - 220 g/L | Source of copper ions |

| Sulfuric Acid (H₂SO₄) | 50 - 70 g/L | Increases conductivity and prevents salt hydrolysis |

| Chloride Ions (Cl⁻) | 50 - 100 mg/L | Promotes anode dissolution and refines grain structure |

| Carrier (e.g., PEG 8000) | 100 - 500 mg/L | Suppressor |

| Brightener (e.g., SPS) | 1 - 10 mg/L | Accelerator / Grain Refiner |

| Pyridyl Alkynol Additive | 0.5 - 20 mg/L | Leveler (Test Variable) |

Protocol 1: Hull Cell Testing for Qualitative Analysis

The Hull cell is a miniature plating cell that allows for the evaluation of a plating bath over a wide range of current densities on a single test panel. It is an indispensable tool for rapidly assessing the performance of additives.

Equipment:

-

267 mL Hull Cell

-

DC Rectifier (0-10A)

-

Polished brass or steel Hull cell panels

-

Anode (Phosphorized Copper)

-

Heater and magnetic stirrer (optional, for temperature control)

Step-by-Step Methodology:

-

Preparation: Prepare the base electroplating solution and bring it to the desired operating temperature (typically 25-30 °C).

-

Cell Setup: Pour 267 mL of the solution into the clean Hull cell. Place the copper anode in the designated slot.

-

Panel Preparation: Clean a polished brass panel by degreasing, followed by a dilute acid dip, and rinse thoroughly with deionized water.

-

Plating: Insert the clean panel into the cathode slot. Connect the anode (+) and cathode (-) to the rectifier.

-

Apply a total current of 2A for 5 minutes.

-

Analysis: After plating, remove the panel, rinse with water, and dry.

-

Interpretation: Visually inspect the panel. The left side represents the high current density (HCD) region, while the right side represents the low current density (LCD) region. Observe the following:

-

Bright Range: The range of current densities over which a bright, reflective deposit is obtained. A good leveler will widen this range.

-

Burning: A dark, powdery deposit in the HCD region, indicating excessive current or insufficient additive.

-

Dullness: A matte or hazy deposit in the LCD region.

-

-